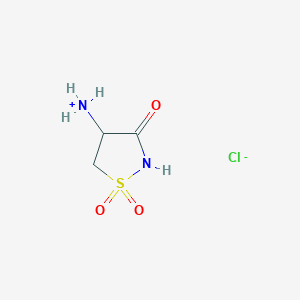
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride is a chemical compound with the molecular formula C3H7ClN2O3S and a molecular weight of 186.61. This compound is known for its unique structure, which includes a thiazolidine ring and multiple oxo groups. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, followed by purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound .
Scientific Research Applications
1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1,3-Trioxo-1lambda6,2-thiazolidin-4-aminium chloride include other thiazolidine derivatives and oxo compounds. Examples include:
Uniqueness
This compound is unique due to its specific combination of a thiazolidine ring and multiple oxo groups. This structure imparts distinctive chemical properties and reactivity, making it valuable for various scientific research applications .
Properties
CAS No. |
1207295-05-3 |
|---|---|
Molecular Formula |
C3H7ClN2O3S |
Molecular Weight |
186.62 g/mol |
IUPAC Name |
4-amino-1,1-dioxo-1,2-thiazolidin-3-one;hydrochloride |
InChI |
InChI=1S/C3H6N2O3S.ClH/c4-2-1-9(7,8)5-3(2)6;/h2H,1,4H2,(H,5,6);1H |
InChI Key |
AQZKPIJGMOLNFQ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)NS1(=O)=O)[NH3+].[Cl-] |
Canonical SMILES |
C1C(C(=O)NS1(=O)=O)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


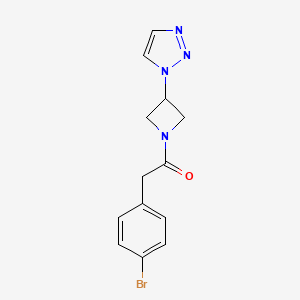
![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3001324.png)
![Tert-butyl 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxylate](/img/structure/B3001325.png)
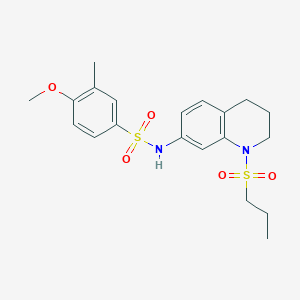
![N-(3-chlorophenyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3001327.png)
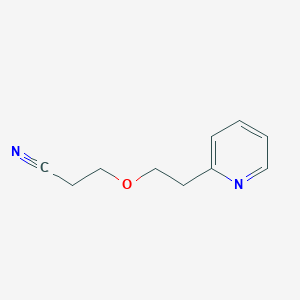

![2-Chloro-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)propyl]acetamide](/img/structure/B3001333.png)
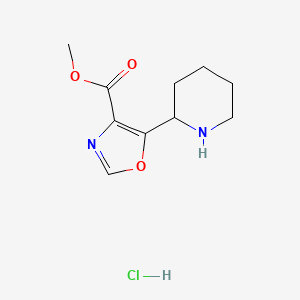
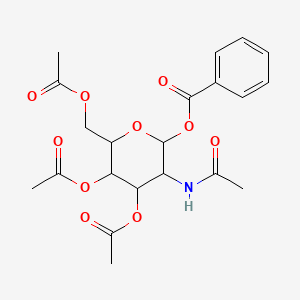
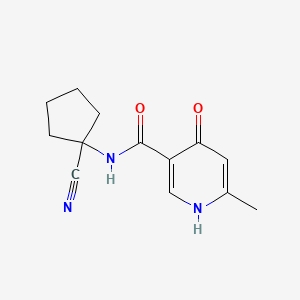
![ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B3001340.png)
![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B3001341.png)
![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)
